molecular formula C9H7F2NO B15201411 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole CAS No. 91437-10-4

2-(Difluoromethyl)-5-methyl-1,3-benzoxazole

Cat. No.: B15201411
CAS No.: 91437-10-4
M. Wt: 183.15 g/mol
InChI Key: VIKAKWARTNDSIA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methyl-1,3-benzoxazole: is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the difluoromethyl group and the methyl group on the benzoxazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole typically involves the introduction of the difluoromethyl group onto a pre-formed benzoxazole ring. One common method is the difluoromethylation of 5-methyl-1,3-benzoxazole using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions. The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Chemistry: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics .

Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties can improve the efficacy and stability of these products .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-5-methyl-1,3-benzoxazole
  • 2-(Chloromethyl)-5-methyl-1,3-benzoxazole
  • 2-(Bromomethyl)-5-methyl-1,3-benzoxazole

Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole exhibits unique properties due to the presence of the difluoromethyl group. This group imparts higher lipophilicity and metabolic stability compared to the trifluoromethyl group, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

CAS No.

91437-10-4

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

2-(difluoromethyl)-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO/c1-5-2-3-7-6(4-5)12-9(13-7)8(10)11/h2-4,8H,1H3

InChI Key

VIKAKWARTNDSIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(F)F

Origin of Product

United States

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